

# In-Depth Technical Guide: UP202-56 (CAS Number 163838-04-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This document provides a comprehensive technical overview of **UP202-56**, a potent and selective adenosine A1 receptor agonist. **UP202-56** has demonstrated significant analgesic and anti-inflammatory properties in preclinical models. This guide synthesizes the available data on its mechanism of action, pharmacological effects, and the experimental protocols used for its evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding and further research.

## **Chemical and Physical Properties**

**UP202-56** is an adenosine analogue with the CAS number 163838-04-8. While detailed experimental data on its physical and chemical properties such as solubility, stability, and purity are not extensively published in publicly available literature, its fundamental molecular information is provided below. Researchers are advised to consult supplier-specific documentation for detailed specifications.

Table 1: Chemical and Physical Data for **UP202-56** 



| Property          | Value                                                                                                                                              | Reference               |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|--|
| CAS Number        | 163838-04-8                                                                                                                                        | [1]                     |  |
| Molecular Formula | C33H37N7O4                                                                                                                                         | MedChemExpress          |  |
| Molecular Weight  | 595.69 g/mol                                                                                                                                       | MedChemExpress          |  |
| IUPAC Name        | (2R,3R,4S,5R)-2-(6-((3-(1-(2-methylbenzyl)-1H-indol-3-yl)propyl)amino)-9H-purin-9-yl)-5-<br>((cyclopropylcarbamoyl)methyl)tetrahydrofuran-3,4-diol | Inferred from structure |  |
| Synonyms          | UP 202-56                                                                                                                                          | [1]                     |  |

## **Mechanism of Action and Signaling Pathway**

**UP202-56** functions as a selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). The activation of A1AR is primarily associated with inhibitory effects on neuronal activity, which underlies its analgesic and anti-inflammatory actions.

Upon binding of **UP202-56**, the A1 receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins ( $G\alpha i/o$ ). This initiates a cascade of intracellular signaling events:

- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[2][3]
- Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, A1AR activation can inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx.[3]



Activation of Phospholipase C: In some cellular contexts, A1AR can also couple to Gq
proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the
hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein
kinase C (PKC), respectively.[2][3]

These signaling events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms in the modulation of pain and inflammation.[4][5]



Click to download full resolution via product page

Caption: Adenosine A1 Receptor Signaling Pathway Activated by UP202-56.

## **Preclinical Pharmacology**

The primary preclinical data for **UP202-56** comes from a study investigating its effects in a rat model of inflammatory pain induced by carrageenan.[1]



## In Vivo Analgesic and Anti-inflammatory Effects

Oral administration of **UP202-56** demonstrated a dose-dependent reduction in inflammatory pain markers. The key findings are summarized below:

Table 2: In Vivo Efficacy of **UP202-56** in a Carrageenan-Induced Inflammatory Pain Model

| Dose (mg/kg, p.o.) | Reduction in Carrageenan- Induced Spinal c- Fos Expression (%)       | Reduction in Paw<br>Edema (%) | Reduction in Ankle<br>Edema (%) |
|--------------------|----------------------------------------------------------------------|-------------------------------|---------------------------------|
| 10                 | Not explicitly stated,<br>but part of a dose-<br>dependent reduction | Not explicitly stated         | Not explicitly stated           |
| 30                 | Not explicitly stated,<br>but part of a dose-<br>dependent reduction | Not explicitly stated         | Not explicitly stated           |
| 50                 | 72 ± 4%                                                              | 12 ± 3%                       | 33 ± 6%                         |

Data from Honoré P, et al. Pain. 1998 Apr;75(2-3):281-93.[1]

The reduction in spinal c-Fos expression, a marker of neuronal activation in response to noxious stimuli, indicates a central analgesic effect of **UP202-56**. The reduction in paw and ankle edema demonstrates its peripheral anti-inflammatory activity.

## **Experimental Protocols**

The following protocols are based on the methodology described in the pivotal study by Honoré et al. (1998).[1]

## Carrageenan-Induced Inflammation and Nociception Model

This protocol describes the induction of localized inflammation and the assessment of nociceptive responses in rats.

### Foundational & Exploratory





- Animals: Male Sprague-Dawley rats (or similar strain) weighing approximately 200-250g are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. 150 μL
  of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's
  hind paw.
- Drug Administration: **UP202-56** is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg at a specified time point relative to the carrageenan injection. A vehicle control group receives the same volume of the vehicle used to dissolve **UP202-56**.
- Assessment of Edema: Paw and ankle volume or diameter are measured using a
  plethysmometer or calipers at baseline and at various time points (e.g., 3 hours) after
  carrageenan injection. The percentage reduction in edema is calculated relative to the
  vehicle-treated group.
- Assessment of Nociceptive Response (c-Fos Expression): At a predetermined time point (e.g., 3 hours) after carrageenan injection, animals are euthanized, and the lumbar spinal cord (L4-L5 segments) is collected for immunohistochemical analysis of c-Fos protein expression.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UP 202-56, an adenosine analogue, selectively acts via A1 receptors to significantly decrease noxiously-evoked spinal c-Fos protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Expression, Function and Regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: UP202-56 (CAS Number 163838-04-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799581#up202-56-cas-number-163838-04-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com